Acetaminophen-D3 sulphate potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

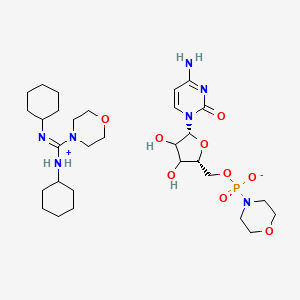

Acetaminophen-D3 sulphate potassium salt is a labeled metabolite of acetaminophen . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of Acetaminophen-D3 sulphate potassium salt is C8H5D3NO5S.K .Physical And Chemical Properties Analysis

The molecular weight of Acetaminophen-D3 sulphate potassium salt is 272.33 . More detailed physical and chemical properties were not found in my search.Aplicaciones Científicas De Investigación

Biochemical Research

Acetaminophen-D3 sulphate potassium salt is used in biochemical research, particularly in the study of xenobiotic metabolites . Xenobiotics are foreign substances that are not naturally produced by an organism and can include drugs, pollutants, and dietary components. Understanding how these substances are metabolized is crucial for assessing their safety and efficacy.

Cell Biology

This compound is also used in cell biology research, specifically in the study of cell death . It can be used to investigate the mechanisms of cell death, including ferroptosis and necrosis .

Immunology & Inflammation

In the field of immunology and inflammation, Acetaminophen-D3 sulphate potassium salt is used to study inflammatory lipid mediators . These are molecules that play a role in the body’s response to injury or infection.

Neuroscience

In neuroscience, this compound is used in pain research . It can help researchers understand the biochemical pathways involved in pain perception and response.

Oxidative Stress & Reactive Species

Acetaminophen-D3 sulphate potassium salt is used in the study of oxidative stress and reactive species . This includes research into lipid peroxidation, protein oxidation, and the activity of reactive oxygen and sulfur species .

Toxicology & Xenobiotic Metabolism

In toxicology and xenobiotic metabolism, this compound is used to study drug metabolites and organ-specific toxicity . This includes research into hepatotoxicity and the activity of sulfotransferases .

Analytical Standard

Acetaminophen-D3 sulphate potassium salt is used as an analytical standard in HPLC assays of acetaminophen . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Phase II Metabolite of Paracetamol

This compound is a phase II metabolite of paracetamol . It is formed from paracetamol via the sulfotransferase (SULT) isoforms SULT2A1, SULT1E1, SULT1A1, SULT1A3, and SULT1A4 . This makes it useful in studying the metabolism of paracetamol and the activity of these specific SULT isoforms.

Mecanismo De Acción

Target of Action

Acetaminophen-D3 sulphate potassium salt, also known as Acetaminophen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling .

Mode of Action

Acetaminophen-D3 sulphate potassium salt inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation signaling, providing relief from symptoms . It is also suggested that Acetaminophen may decrease the excretion rate of potassium sulfate, which could result in a higher serum level .

Biochemical Pathways

The primary biochemical pathway affected by Acetaminophen-D3 sulphate potassium salt is the prostaglandin synthesis pathway . By inhibiting COX enzymes, Acetaminophen-D3 sulphate potassium salt prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing pain and inflammation .

Pharmacokinetics

Acetaminophen-D3 sulphate potassium salt is mainly metabolized in the liver through three pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway . The majority of Acetaminophen-D3 sulphate potassium salt is excreted in the urine as glucuronide and sulfate conjugates . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of Acetaminophen-D3 sulphate potassium salt’s action is the reduction of pain and inflammation . By inhibiting the production of prostaglandins, Acetaminophen-D3 sulphate potassium salt decreases the signaling of pain and inflammation to the brain . This provides relief from symptoms such as pain and fever .

Action Environment

The action of Acetaminophen-D3 sulphate potassium salt can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability . It’s important to note that the presence of sodium in certain formulations of Acetaminophen-D3 sulphate potassium salt has been linked to an increased risk of cardiovascular disease .

Propiedades

IUPAC Name |

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670069 |

Source

|

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188263-45-7 |

Source

|

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)